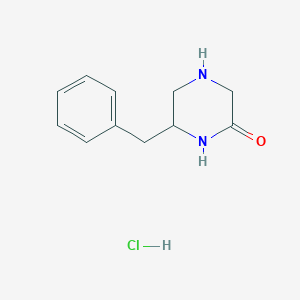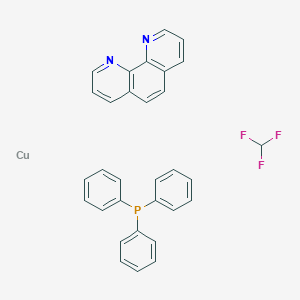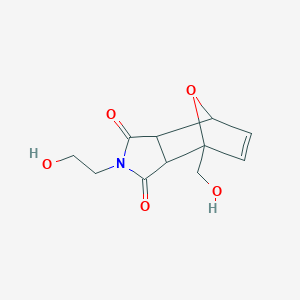
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields. This compound is known for its unique structural features, which include an epoxyisoindole core and multiple hydroxyl groups. These structural elements contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of a suitable isoindole precursor with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde. The epoxy ring is formed through an intramolecular cyclization reaction, often facilitated by a base or an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The epoxy ring can be reduced to form a diol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or amines.
Aplicaciones Científicas De Investigación
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural features.
Mecanismo De Acción
The mechanism by which 2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. The hydroxyl and epoxy groups can form hydrogen bonds and covalent bonds with biological macromolecules, influencing their structure and function. The compound may also modulate signaling pathways by interacting with enzymes and receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxyethyl methacrylate: A monomer used in the production of hydrogels and polymers.
4-hydroxymethyl-2-methyl-1,3-dioxolane: A compound with similar functional groups used in organic synthesis.
Uniqueness
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is unique due to its combination of an epoxyisoindole core and multiple hydroxyl groups, which confer distinct reactivity and versatility. This makes it valuable in various applications, from chemical synthesis to biomedical research.
Propiedades
Fórmula molecular |
C11H13NO5 |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
2-(2-hydroxyethyl)-7-(hydroxymethyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C11H13NO5/c13-4-3-12-9(15)7-6-1-2-11(5-14,17-6)8(7)10(12)16/h1-2,6-8,13-14H,3-5H2 |
Clave InChI |
JSNRNGPFCHLLJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2(C3C(C1O2)C(=O)N(C3=O)CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


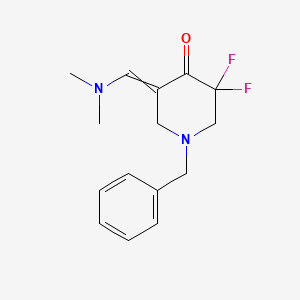
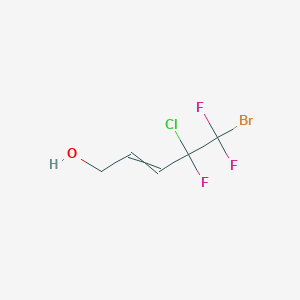
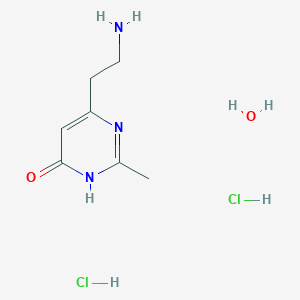

![methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12446371.png)
![1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine](/img/structure/B12446377.png)
![(2E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12446378.png)
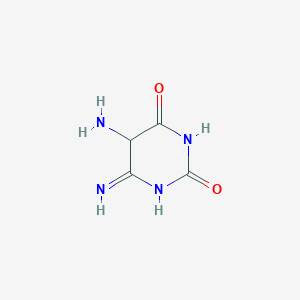
![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)
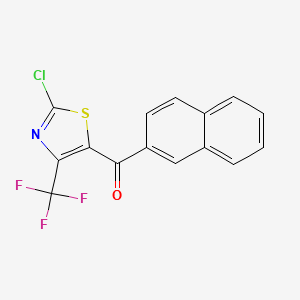
![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)
![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)
